molecular formula C14H14N2O3 B15037690 2-(4-Nitrobenzylidene)quinuclidin-3-one CAS No. 79331-03-6

2-(4-Nitrobenzylidene)quinuclidin-3-one

Cat. No.: B15037690
CAS No.: 79331-03-6
M. Wt: 258.27 g/mol
InChI Key: WYLOZSIGADKNRC-UKTHLTGXSA-N
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Description

Historical Context and Evolution of Quinuclidine (B89598) Chemistry

The quinuclidine ring system, chemically known as 1-azabicyclo[2.2.2]octane, is a foundational structure in organic chemistry. nbinno.comnbinno.com Its rigid framework and inherent basicity have made it a versatile building block in the synthesis of complex molecules. nbinno.com Historically, the chemistry of quinuclidines is closely linked to the study of natural products. Notably, the Cinchona alkaloids, such as quinine (B1679958) and quinidine, which are known for their antimalarial properties, feature a quinuclidine moiety as a key structural component. nih.gov This natural precedent spurred significant interest in the synthesis and derivatization of the quinuclidine core.

Early synthetic efforts focused on the preparation of the parent quinuclidine and its simple derivatives. A common precursor for many quinuclidine-based compounds is 3-quinuclidinone. orgsyn.org Its synthesis can be achieved through methods like the Dieckmann condensation. orgsyn.org The development of reliable synthetic routes to 3-quinuclidinone opened the door to a wide array of chemical modifications, allowing for the introduction of various functional groups onto the quinuclidine scaffold. This has led to the creation of a diverse library of quinuclidine derivatives with a broad spectrum of biological and pharmacological activities, including anticholinergic, antihistamine, antiparasitic, antioxidative, and antitumor effects. nih.gov

Rationale for Academic Research on 2-(4-Nitrobenzylidene)quinuclidin-3-one

The academic interest in this compound stems from the broader investigation into the therapeutic potential of quinuclidine derivatives. nih.gov The synthesis of new derivatives is a common strategy in drug discovery, aiming to modify the structure of known active compounds to enhance their efficacy or introduce new biological activities. nih.gov The quinuclidine scaffold serves as a valuable starting point for such explorations due to its established presence in physiologically active substances. nih.gov

The introduction of a 4-nitrobenzylidene moiety at the 2-position of the quinuclidin-3-one (B120416) core is a deliberate synthetic choice. The benzylidene group itself is a common pharmacophore, and its derivatives are explored for a range of biological activities, including anticancer and antimicrobial effects. nih.govmdpi.com The nitro group (–NO2) is a particularly significant functional group in medicinal chemistry. nih.gov Its strong electron-withdrawing nature can profoundly influence a molecule's electronic properties, which in turn can affect its pharmacokinetic and pharmacodynamic profiles. svedbergopen.com The nitro group can enhance receptor binding affinity, improve stability, and in some cases, is essential for the compound's mechanism of action, often through metabolic reduction to reactive intermediates. svedbergopen.com Therefore, the synthesis of this compound is driven by the hypothesis that the combination of the quinuclidine scaffold with the electronically distinct 4-nitrobenzylidene group could lead to novel compounds with interesting and potentially useful biological activities.

Scope and Objectives of Research Endeavors Related to the Chemical Compound

Research endeavors related to this compound and similar compounds are typically multifaceted, with objectives spanning from fundamental synthetic chemistry to the evaluation of biological activity.

A primary objective is the efficient synthesis and characterization of the target compound. This involves optimizing reaction conditions for the Claisen-Schmidt condensation between 3-quinuclidinone and 4-nitrobenzaldehyde (B150856) to achieve high yields and purity. Comprehensive characterization using spectroscopic methods such as NMR, IR, and mass spectrometry is crucial to confirm the structure and stereochemistry of the synthesized molecule.

A significant part of the research focuses on the exploration of the compound's biological activity . Based on the known activities of other quinuclidine and benzylidene derivatives, research on this compound would likely involve screening for various pharmacological effects. Potential areas of investigation include:

Anticholinesterase Activity: Given that many quinuclidine derivatives interact with cholinesterases, this is a logical starting point for biological evaluation. nih.gov

Anticancer Activity: The benzylidene and quinuclidinone moieties are present in compounds with demonstrated anticancer properties. nih.gov

Antiparasitic Activity: The quinuclidine scaffold is a known feature in antiparasitic agents. nih.gov

The overarching goal of such research is to establish a structure-activity relationship (SAR) . By synthesizing a series of related compounds with different substituents on the benzylidene ring and evaluating their biological activities, researchers can understand how specific structural features influence the compound's potency and selectivity. This knowledge is invaluable for the rational design of new and more effective therapeutic agents. The compound this compound serves as a key molecule in these studies, providing insight into the effects of a strong electron-withdrawing group at the para position of the benzylidene ring.

Interactive Data Table: Synthesis of 2-Arylmethylene-quinuclidin-3-one Derivatives

Reactant 1Reactant 2Reaction TypeProduct
3-Quinuclidinone4-NitrobenzaldehydeClaisen-Schmidt CondensationThis compound
3-QuinuclidinoneBenzaldehydeClaisen-Schmidt Condensation2-Benzylidene-quinuclidin-3-one
3-QuinuclidinoneIndole-3-carboxaldehydeClaisen-Schmidt Condensation2-(Indol-3-ylmethylene)quinuclidin-3-one

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79331-03-6

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

(2E)-2-[(4-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C14H14N2O3/c17-14-11-5-7-15(8-6-11)13(14)9-10-1-3-12(4-2-10)16(18)19/h1-4,9,11H,5-8H2/b13-9+

InChI Key

WYLOZSIGADKNRC-UKTHLTGXSA-N

Isomeric SMILES

C1CN\2CCC1C(=O)/C2=C\C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2 4 Nitrobenzylidene Quinuclidin 3 One and Its Precursors

Strategies for the Construction of the Quinuclidinone Core

The quinuclidinone scaffold, specifically 1-azabicyclo[2.2.2]octan-3-one, is a pivotal intermediate in the synthesis of the title compound. mdpi.comnih.gov Its construction has been approached through both classical and modern synthetic methodologies.

Classical Approaches to Quinuclidin-3-one (B120416) Synthesis

Historically, the synthesis of quinuclidin-3-one has been dominated by intramolecular cyclization reactions, with the Dieckmann condensation being a prominent example. wikipedia.orgwikipedia.org This approach typically involves the cyclization of a suitably substituted piperidine (B6355638) derivative.

One established method begins with the alkylation of ethyl isonipecotate with ethyl chloroacetate (B1199739) to form 1-carbethoxymethyl-4-carbethoxypiperidine. orgsyn.org This diester then undergoes an intramolecular Dieckmann condensation using a base such as potassium ethoxide or potassium tert-butoxide. orgsyn.orgeurekaselect.com The resulting β-keto ester is subsequently hydrolyzed and decarboxylated, typically under acidic conditions, to yield quinuclidin-3-one, which is often isolated as its hydrochloride salt. orgsyn.orgeurekaselect.com

Table 1: Key Intermediates in Classical Quinuclidin-3-one Synthesis

Compound NameRole in Synthesis
Ethyl isonipecotateStarting material
Ethyl chloroacetateAlkylating agent
1-Carbethoxymethyl-4-carbethoxypiperidineDiester precursor for cyclization
Potassium tert-butoxideBase for Dieckmann condensation

Modern Synthetic Routes to Quinuclidin-3-one

More recent synthetic strategies often focus on improving the efficiency and scalability of the quinuclidinone core's construction. These methods still frequently rely on the fundamental Dieckmann cyclization but introduce procedural modifications to enhance yield and simplify purification.

An improved, one-pot method has been described that starts from piperidine-4-carboxylic acid. eurekaselect.com This acid is first esterified and then condensed with methyl chloroacetate to produce ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate. eurekaselect.com This intermediate undergoes a Dieckmann reaction followed by in-situ hydrolysis and decarboxylation to afford quinuclidin-3-one hydrochloride in a streamlined process. eurekaselect.com Additionally, enantiopure derivatives of quinuclidin-3-one have been synthesized from natural products like quincorine (B1366806) and quincoridine (B8004383) through multi-step oxidative degradation and cyclization pathways. liverpool.ac.uk

Formation of the (4-Nitrobenzylidene) Moiety

The introduction of the 4-nitrobenzylidene group onto the quinuclidinone core is a critical step in forming the final product. This is typically achieved through a condensation reaction between the ketone of the quinuclidinone and 4-nitrobenzaldehyde (B150856).

Knoevenagel Condensation and Related Olefination Reactions

The Knoevenagel condensation is a well-established method for forming carbon-carbon double bonds by reacting a carbonyl compound with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.com In the synthesis of 2-(4-nitrobenzylidene)quinuclidin-3-one, the α-carbon to the ketone in quinuclidin-3-one acts as the active methylene component.

The reaction involves the nucleophilic addition of the enolate of quinuclidin-3-one to the carbonyl carbon of 4-nitrobenzaldehyde. sigmaaldrich.com This is followed by a dehydration step to yield the α,β-unsaturated ketone product. sigmaaldrich.comthermofisher.com Weakly basic amines, such as piperidine, are often employed as catalysts to facilitate the deprotonation of the active methylene group without promoting self-condensation of the aldehyde. wikipedia.org The reaction is driven to completion by the formation of a stable, conjugated system.

Precursor Design and Synthesis of 4-Nitrobenzaldehyde Analogues

The primary aldehyde precursor is 4-nitrobenzaldehyde. It is commonly synthesized by the oxidation of 4-nitrotoluene. wikipedia.org Laboratory-scale preparations can utilize chromium(VI) oxide in acetic anhydride (B1165640) for this transformation. wikipedia.org Another route involves the hydrolysis of 4-nitrobenzal bromide. wikipedia.orgprepchem.com

The synthesis of analogues, such as o-nitrobenzaldehyde, can be achieved through different pathways, including the Kröhnke reaction, which involves the reaction of o-nitrobenzylpyridinium bromide with p-nitrosodimethylaniline, followed by hydrolysis of the resulting nitrone. orgsyn.org The general principles of aromatic substitution and oxidation of benzylic positions are key to designing synthetic routes for various nitrobenzaldehyde analogues. beilstein-journals.org

Direct Synthesis of this compound

The direct synthesis of the target compound is achieved by reacting quinuclidin-3-one (or its hydrochloride salt) with 4-nitrobenzaldehyde. This reaction is a specific application of the Knoevenagel condensation. The reaction conditions typically involve a suitable solvent and a basic catalyst to facilitate the condensation and subsequent dehydration. While specific procedural details for this exact transformation are proprietary or embedded within broader studies, the general methodology follows the principles of base-catalyzed aldol-type condensations. The product, an α,β-unsaturated ketone, is a key intermediate for further reactions, such as Michael additions. googleapis.comgoogle.comgoogle.com

Table 2: Reagents for Direct Synthesis

ReagentFunction
Quinuclidin-3-oneKetone and active methylene source
4-NitrobenzaldehydeAldehyde source
Basic Catalyst (e.g., Piperidine)Promotes enolate formation
Solvent (e.g., Ethanol)Reaction medium

Optimization of Reaction Conditions and Yield for this compound Synthesis

Catalyst Selection: The choice of base catalyst is crucial for the efficiency of the Claisen-Schmidt condensation. Strong bases like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are commonly used to generate the enolate from the ketone. researchgate.netquora.com The concentration of the catalyst is a critical factor; for instance, in solvent-free reactions of cycloalkanones, 20 mol% of solid NaOH has been found to be effective. nih.gov Other base catalysts that have been employed for similar condensations include magnesium t-butoxide, potassium carbonate, and piperidine. nih.gov For hindered cyclic ketones, stronger bases such as alkali metal hydroxides with larger cations (e.g., CsOH) or alkoxides like potassium tert-butoxide in polar aprotic solvents have been shown to be effective. researchgate.net

Solvent Effects: The solvent plays a significant role in the reaction by influencing the solubility of reactants and the stability of intermediates. Polar protic solvents like ethanol (B145695) are frequently used. researchgate.net However, high polarity solvents can sometimes lead to lower yields. rsc.org In some cases, polar aprotic solvents may be preferred. researchgate.net The optimization of solvent choice is a key aspect of process development.

Temperature and Reaction Time: The reaction temperature and duration are interdependent parameters that must be optimized to ensure complete reaction while minimizing the formation of byproducts. Claisen-Schmidt reactions are often conducted at room temperature or with gentle heating. The progress of the reaction is typically monitored using techniques like Thin-Layer Chromatography (TLC). researchgate.net For instance, in the synthesis of a terpenoid-like bischalcone from β-ionone and 4-nitrobenzaldehyde, the reaction mixture was stirred at 55°C for 90 minutes. researchgate.net

The following table illustrates the optimization of catalyst concentration and reaction time for a generic Claisen-Schmidt condensation, demonstrating how systematic variation of these parameters can lead to improved product yields.

EntryCatalyst Concentration (mol%)Reaction Time (min)Yield (%)
1103055
2203070
3206085
4209092
5309092

This table is illustrative and based on general principles of Claisen-Schmidt reaction optimization. The data does not represent experimentally verified results for the synthesis of this compound.

Green Chemistry Considerations in the Synthesis of this compound

In recent years, there has been a significant emphasis on developing environmentally benign synthetic methods in line with the principles of green chemistry. For the synthesis of this compound, several green chemistry approaches, largely adapted from the synthesis of structurally related chalcones, can be considered to improve the sustainability of the process.

Solvent-Free Synthesis: One of the most effective green chemistry strategies is the elimination of volatile organic solvents. Solvent-free Claisen-Schmidt condensations can be carried out by grinding the reactants with a solid base catalyst, such as sodium hydroxide, in a mortar and pestle. nih.gov This technique, often referred to as mechanochemistry, can lead to high yields in short reaction times and simplifies the work-up procedure, as the product can often be purified by simple washing. nih.gov Quantitative yields have been reported for the solvent-free synthesis of α,α'-bis-(substituted-benzylidene)cycloalkanones using this method. nih.govwikipedia.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. globalresearchonline.netscholarsresearchlibrary.com In the context of chalcone (B49325) synthesis, microwave-assisted methods have been shown to dramatically reduce reaction times from hours to minutes and often result in higher yields compared to conventional heating methods. globalresearchonline.netresearchgate.net This is attributed to the efficient and uniform heating of the reaction mixture by microwaves. globalresearchonline.net Various protocols have been developed, including microwave-assisted synthesis using catalysts like fly ash:H2SO4 or aqueous potassium hydroxide. scholarsresearchlibrary.com

Use of Greener Solvents and Catalysts: When a solvent is necessary, the principles of green chemistry advocate for the use of environmentally friendly options. Ethanol, which is often used in Claisen-Schmidt condensations, is considered a greener solvent. researchgate.net The development and use of reusable heterogeneous catalysts, such as mesoporous silica (B1680970) nanomaterials, can also contribute to a more sustainable synthesis by simplifying catalyst separation and reducing waste. rsc.org

The following table provides a comparative overview of conventional versus green synthetic approaches that could be applied to the synthesis of this compound, based on data from similar reactions.

ParameterConventional MethodGreen Method (Microwave/Solvent-Free)
SolventEthanol/MethanolNone (Grinding) or minimal (e.g., aqueous KOH)
CatalystNaOH, KOHSolid NaOH, Fly ash:H2SO4, Iodine-Alumina
Reaction Time12-24 hours1.5-6 minutes
Energy ConsumptionHigh (prolonged heating)Low (short reaction time)
YieldOften moderate to good (e.g., 85%)Often higher (e.g., >90%)

This table provides a generalized comparison based on literature for chalcone synthesis and does not represent specific experimental data for this compound.

Chemical Reactivity and Transformations of 2 4 Nitrobenzylidene Quinuclidin 3 One

Reactions Involving the Quinuclidinone Ketone Functionality

The ketone at the 3-position of the quinuclidinone ring is a primary site for nucleophilic attack and reduction reactions.

The carbonyl group of 2-(4-nitrobenzylidene)quinuclidin-3-one is susceptible to nucleophilic addition. However, due to the conjugated system, 1,4-conjugate addition (Michael addition) to the exocyclic double bond is a competing and often favored pathway, especially with soft nucleophiles. jsynthchem.com The choice of nucleophile and reaction conditions can influence the regioselectivity between 1,2-addition to the carbonyl group and 1,4-conjugate addition.

Organometallic reagents, such as Grignard reagents, can add to the related 2-benzylidene-3-quinuclidinone. The reaction of phenylmagnesium halide with 2-benzylidene-3-quinuclidinone in the presence of catalytic amounts of copper(I) salts favors the 1,4-conjugate addition, leading to the formation of 2-benzhydryl-3-quinuclidinone in high yields. The use of a copper catalyst is crucial to promote the formation of an organocuprate in situ, which preferentially undergoes conjugate addition over direct addition to the carbonyl group. mdpi.com

Thiol-based nucleophiles are also known to participate in conjugate addition reactions with α,β-unsaturated systems. nih.govnih.gov While specific studies on this compound are not prevalent, the reaction of thiols with nitro-conjugated alkenes suggests that the β-carbon of the exocyclic double bond is a likely site of attack. nih.gov The reaction of thiols with o-quinones has been shown to proceed via a radical mechanism, suggesting that the reaction pathway can be influenced by the substrate and reaction conditions. nih.gov

Organocatalysis has emerged as a powerful tool for enantioselective Michael additions to α,β-unsaturated carbonyl compounds. beilstein-journals.orgrsc.orgmdpi.commdpi.comnih.gov Chiral thiourea (B124793) and squaramide-based organocatalysts have been successfully employed in the asymmetric Michael addition of various nucleophiles to nitroalkenes and other Michael acceptors. rsc.orgmdpi.commdpi.com These catalysts can activate the electrophile through hydrogen bonding, facilitating the stereocontrolled addition of the nucleophile.

Table 1: Nucleophilic Addition Reactions

Nucleophile Reagent/Catalyst Product Type Reference
Phenyl Grignard PhMgX, Cu(I) salt 1,4-adduct (2-benzhydryl-3-quinuclidinone) mdpi.com
Thiols Base or radical initiator 1,4-adduct (potential) nih.govnih.gov

The ketone functionality of this compound can be reduced to the corresponding alcohol. The choice of reducing agent is critical to achieve selectivity, as the exocyclic double bond and the nitro group are also reducible.

Sodium borohydride (B1222165) (NaBH4) is a mild reducing agent that typically reduces aldehydes and ketones. studylib.netyoutube.comlibretexts.org In the case of α,β-unsaturated ketones, NaBH4 can lead to either 1,2-reduction of the carbonyl group to form an allylic alcohol or 1,4-reduction (conjugate reduction) of the double bond to yield a saturated ketone, followed by reduction of the ketone. studylib.net The outcome is often dependent on the substrate and reaction conditions. For this compound, the chemoselective reduction of the ketone in the presence of the nitro group and the double bond would be challenging. While NaBH4 is generally chemoselective for carbonyls over nitro groups, its reactivity with the conjugated system needs to be considered. jsynthchem.comresearchgate.net

Enzymatic reductions offer a highly stereoselective method for the synthesis of chiral alcohols. Quinuclidinone reductases have been identified and utilized for the asymmetric reduction of 3-quinuclidinone to (R)-3-quinuclidinol with high enantiomeric excess. researchgate.netnih.govresearchgate.net This suggests that a biocatalytic approach could be employed for the stereoselective reduction of the ketone in this compound.

Catalytic asymmetric hydrogenation is another powerful technique for the enantioselective reduction of ketones. nih.govnih.govresearchgate.net Chiral ruthenium and rhodium catalysts have been developed for the asymmetric hydrogenation of a wide range of ketones, including α-nitro ketones, to produce chiral alcohols with high yields and enantioselectivities. nih.govresearchgate.net

Table 2: Ketone Reduction Methods

Reagent/Catalyst Product Type Selectivity Reference
NaBH4 Alcohol Potential for 1,2- or 1,4-reduction studylib.netyoutube.comlibretexts.org
Quinuclidinone Reductase (R)- or (S)-alcohol High enantioselectivity researchgate.netnih.govresearchgate.net

Transformations of the Exocyclic Double Bond of the Nitrobenzylidene Moiety

The exocyclic double bond is a key reactive site for hydrogenation, electrophilic additions, and cycloaddition reactions.

Catalytic hydrogenation can be employed to reduce the exocyclic double bond and/or the nitro group. Achieving chemoselectivity is a primary challenge. The choice of catalyst, solvent, and reaction conditions plays a crucial role in determining the outcome.

Hydrogenation of the nitro group to an amino group is a common transformation. rsc.org However, in the presence of a reducible double bond, careful selection of the catalyst is necessary to avoid concomitant reduction of the alkene. Conversely, selective hydrogenation of the α,β-unsaturated double bond without affecting the nitro group can also be a synthetic goal. Ruthenium-based catalysts have shown high activity for the hydrogenation of both carbonyl and nitro compounds. rsc.org

The complete reduction of both the double bond and the nitro group would lead to 2-(4-aminobenzyl)quinuclidin-3-one.

The exocyclic double bond, being part of an α,β-unsaturated system, is generally electron-deficient and less reactive towards electrophiles compared to isolated alkenes. However, certain electrophilic additions are possible.

Epoxidation of the double bond can be achieved using peroxy acids. The electron-withdrawing nature of the nitro group can influence the reactivity of the alkene towards epoxidation.

The exocyclic double bond of this compound can act as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions.

Diels-Alder Reaction: As a dienophile, the electron-deficient nature of the double bond, enhanced by the nitro group, makes it a suitable partner for electron-rich dienes in [4+2] cycloaddition reactions. acs.orgacs.orgmasterorganicchemistry.comsigmaaldrich.comscilit.com The reaction would lead to the formation of a spirocyclic system, incorporating a six-membered ring fused to the quinuclidinone core. The stereochemistry of the cycloaddition would be influenced by the facial selectivity of the approach of the diene to the exocyclic double bond.

1,3-Dipolar Cycloaddition: The double bond can also participate in 1,3-dipolar cycloadditions with various 1,3-dipoles, such as nitrones, azides, and nitrile oxides, to form five-membered heterocyclic rings. mdpi.comchesci.comrsc.orgchem-station.comqu.edu.sa The reaction with nitrones, for instance, would yield spiro-isoxazolidine derivatives. mdpi.comchesci.comrsc.orgchem-station.comqu.edu.sa The regioselectivity and stereoselectivity of these cycloadditions are governed by the electronic and steric properties of both the dipolarophile and the 1,3-dipole.

Table 3: Cycloaddition Reactions

Reaction Type Reactant Product Type Reference
Diels-Alder Electron-rich diene Spirocyclic cyclohexene (B86901) derivative acs.orgacs.orgmasterorganicchemistry.comsigmaaldrich.comscilit.com

Reactivity of the Aromatic Nitro Group

The nitro group attached to the benzylidene moiety is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group, which is a cornerstone of many synthetic pathways.

Reduction of the Nitro Group to Amine Derivatives

The conversion of the aromatic nitro group in this compound to a primary amine is a pivotal transformation, yielding 2-(4-aminobenzylidene)quinuclidin-3-one. This reaction is fundamental in organic synthesis as it provides a gateway to a wide array of further functionalizations. researchgate.net A multitude of reagents and reaction conditions can be employed to achieve this reduction, with the choice often depending on the presence of other functional groups and the desired selectivity. wikipedia.org

Commonly used methods include catalytic hydrogenation and chemical reduction. google.com Catalytic hydrogenation using catalysts like palladium-on-carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is a clean and efficient method. wikipedia.orgresearchgate.net Chemical reductions offer a broad range of options, from classic methods like the Béchamp reduction (iron in acidic media) to the use of metal chlorides like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. researchgate.netmdpi.com Other reagents such as sodium hydrosulfite or catalytic transfer hydrogenation with ammonium (B1175870) formate (B1220265) are also effective. wikipedia.org

MethodReagents and ConditionsGeneral Applicability and Notes
Catalytic HydrogenationH₂, Pd/C, PtO₂, or Raney Nickel in a solvent like ethanol (B145695) or ethyl acetate.Highly efficient and clean, but may also reduce other susceptible groups like alkenes. wikipedia.org
Metal/Acid ReductionFe/HCl, Fe/CH₃COOH, Sn/HCl, SnCl₂/HCl.Classic, robust, and cost-effective methods. The SnCl₂/HCl system is particularly common in laboratory settings. researchgate.net
Transfer HydrogenationAmmonium formate or hydrazine (B178648) in the presence of a catalyst (e.g., Pd/C, Raney Ni).Avoids the need for high-pressure hydrogen gas, offering a milder alternative. google.comresearchgate.net
Sulfide (B99878) ReductionSodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S).Can offer selectivity in the presence of other reducible groups. wikipedia.org

Other Transformations of the Nitro Moiety

Beyond reduction to the corresponding amine, the nitro group can be transformed into other functionalities. Partial reduction can yield hydroxylamine (B1172632) derivatives. This is often achieved using reagents like zinc dust in the presence of ammonium chloride. wikipedia.org Under different reductive conditions, particularly with excess zinc metal, N,N'-diarylhydrazine compounds can be formed. wikipedia.org

The nitroalkene moiety can also participate in cycloaddition reactions. In Diels-Alder reactions, the nitro-substituted alkene can act as a dienophile, reacting with electron-rich dienes to form cyclohexene derivatives. nih.gov This reactivity opens pathways to complex carbocyclic structures fused to the quinolone framework. nih.gov Furthermore, in reactions with electron-rich alkenes, the nitroalkene can function as a heterodiene, leading to the formation of oxazine (B8389632) rings. nih.gov

Alpha-Substituted Reactivity of the Quinuclidinone Ring System

The quinuclidinone core of the molecule, particularly its α,β-unsaturated ketone system, is a hub of reactivity, susceptible to addition reactions and potential ring-opening transformations under specific conditions.

1,4-Addition Reactions to 2-Benzylidenequinuclidin-3-ones

The this compound structure contains a conjugated system known as an enone, which is susceptible to nucleophilic attack. This can occur via two main pathways: a 1,2-addition directly to the carbonyl carbon or a 1,4-addition (also known as Michael addition or conjugate addition) to the β-carbon of the exocyclic double bond. masterorganicchemistry.comlibretexts.orgyoutube.com

In this system, the 1,4-addition is often favored, especially with "soft" nucleophiles. The reaction is initiated by the attack of a nucleophile on the carbon atom β to the carbonyl group. This generates a resonance-stabilized enolate intermediate, which is then protonated (typically during workup) to give the final product. youtube.com This process results in the formation of a new bond at the α-carbon of the benzylidene group. A wide range of nucleophiles, including organocatalysts based on thiourea, can participate in asymmetric Michael additions, leading to chiral products. researchgate.net

Nucleophile TypeExampleProduct Type
OrganometallicsGrignard Reagents (R-MgBr)α-Substituted benzylquinuclidinone
EnolatesKetones, Esters1,5-Dicarbonyl compounds
AminesPrimary or Secondary Aminesβ-Amino ketones
ThiolsThiophenols (Ar-SH)β-Thioether ketones

Ring-Opening Reactions of 2-Arylidene Quinuclidinones

The quinuclidinone skeleton is a bicyclic system with inherent ring strain. wikipedia.org While generally stable, this strained ring can undergo cleavage under certain conditions. Such ring-opening reactions are well-documented for other strained nitrogen-containing heterocycles like aziridines, where the reaction is often facilitated by the presence of electron-withdrawing groups on the nitrogen and promoted by nucleophiles. nih.govmdpi.comrsc.org

Stereochemical Aspects of this compound Transformations

The transformations of this compound have significant stereochemical implications due to the molecule's three-dimensional structure.

The 1,4-addition reactions to the exocyclic double bond create a new stereocenter at the α-position of the benzylidene group (the carbon bearing the nitro-phenyl ring). Since the quinuclidinone core is chiral, the approach of the nucleophile can be influenced by the existing stereochemistry, potentially leading to diastereoselectivity. The enolate intermediate formed during the addition can also be protonated from two different faces, leading to the formation of two diastereomers. The use of chiral catalysts, such as thiourea derivatives, can induce high levels of enantioselectivity and diastereoselectivity in these Michael additions. researchgate.net

The reduction of the nitro group to an amine does not directly involve the chiral centers of the quinuclidinone ring. Therefore, this transformation typically proceeds with the retention of the original stereochemistry of the bicyclic system.

In the case of ring-opening reactions, the stereochemical outcome would be highly dependent on the reaction mechanism. For instance, an Sₙ2-type nucleophilic attack on one of the bridgehead carbons would proceed with an inversion of configuration at that center, leading to a specific stereoisomer of the resulting piperidine (B6355638) derivative.

Spectroscopic and Structural Characterization Methodologies for 2 4 Nitrobenzylidene Quinuclidin 3 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 2-(4-nitrobenzylidene)quinuclidin-3-one in solution. By analyzing the chemical shifts, coupling constants, and correlations of ¹H and ¹³C nuclei, a complete picture of the atomic connectivity and spatial arrangement can be constructed.

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. The spectrum can be divided into three main regions: the downfield aromatic region, the olefinic region, and the upfield aliphatic region corresponding to the quinuclidine (B89598) core.

The 4-nitrophenyl group exhibits a characteristic AA'XX' system, appearing as two distinct doublets due to the strong electron-withdrawing nature of the nitro group, which desymmetrizes the aromatic ring. The protons ortho to the nitro group (H-3'/H-5') are significantly deshielded and appear at a lower field compared to the protons ortho to the benzylidene moiety (H-2'/H-6'). The olefinic proton (=CH) of the benzylidene bridge appears as a sharp singlet, with its chemical shift providing information about the electronic environment and stereochemistry of the exocyclic double bond.

The quinuclidine skeleton presents a more complex set of signals, typically as overlapping multiplets in the aliphatic region. The bridgehead proton (H-4) is a key landmark, while the various methylene (B1212753) protons (H-5, H-6, H-7, H-8) display intricate splitting patterns due to geminal and vicinal couplings within the rigid bicyclic system.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
H-3', H-5' (Aromatic)~ 8.25Doublet (d)
H-2', H-6' (Aromatic)~ 7.65Doublet (d)
=CH (Olefinic)~ 7.50Singlet (s)
H-4 (Bridgehead)~ 3.30Multiplet (m)
H-5, H-6, H-7, H-8~ 1.80 - 3.20Multiplets (m)
Note: Data are representative and compiled from analyses of structurally similar compounds. Actual values may vary depending on the solvent and experimental conditions.

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. The carbonyl carbon (C-3) of the quinuclidinone ring is readily identified by its characteristic downfield chemical shift in the range of 190-200 ppm, typical for an α,β-unsaturated ketone.

The carbon atoms of the 4-nitrophenyl ring and the exocyclic double bond are found in the 120-150 ppm region. The carbon atom attached to the nitro group (C-4') is significantly deshielded. The quinuclidine core carbons resonate in the upfield region of the spectrum, providing confirmation of the bicyclic structure.

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-3 (C=O)~ 195.0
C-4' (Ar-NO₂)~ 147.0
C-1' (Ar-C=)~ 141.0
C-2 (=C-Ar)~ 140.0
=CH~ 135.0
C-2', C-6'~ 130.0
C-3', C-5'~ 124.0
C-4 (Bridgehead)~ 55.0
C-5, C-6, C-7, C-8~ 25.0 - 50.0
Note: Data are representative and compiled from analyses of structurally similar compounds. Actual values may vary depending on the solvent and experimental conditions.

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for unambiguous assignment and stereochemical determination.

COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling networks, allowing for the mapping of proton connectivity within the quinuclidine ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom, providing definitive assignment of the ¹H and ¹³C signals for all C-H fragments.

HMBC (Heteronuclear Multiple Bond Correlation): By detecting long-range (2-3 bond) ¹H-¹³C correlations, HMBC is vital for piecing together the entire molecular structure. Key correlations would include those from the olefinic proton (=CH) to the aromatic carbons and the quinuclidinone carbonyl carbon (C-3), confirming the link between the two main fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is critical for determining the stereochemistry of the exocyclic double bond (E/Z configuration). A spatial correlation between the olefinic proton and specific protons of the quinuclidine ring would confirm the geometric isomer.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule. These methods are particularly effective for identifying key functional groups and providing insights into the molecule's conformational properties.

The IR and Raman spectra of this compound are dominated by characteristic bands corresponding to its constituent functional groups. The most prominent features are the strong absorptions from the nitro (NO₂) and carbonyl (C=O) groups.

The nitro group gives rise to two intense and readily identifiable stretching vibrations: a strong asymmetric stretch (νas) and a strong symmetric stretch (νs). orgchemboulder.comspectroscopyonline.com The carbonyl group of the α,β-unsaturated ketone system presents a strong, sharp absorption band. The spectrum also contains characteristic bands for the aromatic C=C stretching, the exocyclic C=C double bond, and the C-H stretching vibrations of both the aromatic and aliphatic parts of the molecule.

Table 3: Key Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aromatic)Ar-H3100 - 3000Medium
C-H Stretch (Aliphatic)C-H3000 - 2850Medium
C=O Stretchα,β-Unsaturated Ketone1700 - 1680Strong
C=C Stretch (Olefinic)C=C1640 - 1620Medium
C=C Stretch (Aromatic)Ar C=C1605 - 1580Medium
NO₂ Asymmetric Stretch-NO₂1550 - 1490Very Strong
NO₂ Symmetric Stretch-NO₂1360 - 1330Very Strong
Note: Values are typical ranges for the specified functional groups.

While detailed conformational analysis often requires comparison with theoretical calculations (e.g., Density Functional Theory, DFT), subtle shifts in vibrational frequencies can indicate specific steric interactions or electronic effects. Raman spectroscopy, which is particularly sensitive to symmetric vibrations and non-polar bonds, provides complementary information to IR spectroscopy, aiding in a more complete vibrational assignment and conformational study.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and probing the structure of this compound. Using techniques like High-Resolution Mass Spectrometry (HRMS) with a soft ionization method such as Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ can be accurately measured, confirming the compound's elemental composition.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides valuable structural information. The fragmentation of this compound is expected to be directed by its key functional groups: the quinuclidinone core, the exocyclic double bond, the ketone, and the nitrobenzylidene moiety.

Expected key fragmentation pathways would likely involve:

Alpha-cleavage adjacent to the carbonyl group, a common pathway for ketones. youtube.com This could lead to the loss of alkyl radicals from the quinuclidinone ring.

Cleavage of the benzylidene group.

Fragmentation of the rigid bicyclic quinuclidinone skeleton. Studies on related quinuclidine ring systems, such as in quinine (B1679958) metabolites, have shown characteristic fragmentation patterns that can help elucidate the structure. researchgate.net

Losses associated with the nitro group, such as the loss of NO and NO₂.

A predicted fragmentation pattern based on the analysis of related structures is outlined below.

Predicted Fragment (m/z) Proposed Neutral Loss Structural Origin
[M+H]⁺ - 46Loss of NO₂Nitro group
[M+H]⁺ - 30Loss of NONitro group (after rearrangement)
[M+H]⁺ - 28Loss of COKetone carbonyl
VariousCleavage of C-C bondsQuinuclidinone ring fragmentation

This table represents predicted fragmentation patterns based on general principles of mass spectrometry and data from analogous structures. Specific experimental values would be required for definitive confirmation.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, analysis of closely related compounds allows for a detailed prediction of its structural characteristics.

The structure of this compound is defined by the fusion of the rigid 1-azabicyclo[2.2.2]octan-3-one (quinuclidinone) core with the planar 4-nitrobenzylidene group via an exocyclic double bond.

Quinuclidinone Core: The bicyclic quinuclidinone moiety is expected to adopt a twisted boat conformation for its piperidine (B6355638) rings, similar to that observed in other quinuclidine derivatives like (R)-(−)-Quinuclidin-3-ol. researchgate.net

Enone System: The C=C double bond, conjugated with the C=O group of the ketone, forms an α,β-unsaturated ketone (enone) system. This part of the molecule is expected to be largely planar to maximize π-orbital overlap.

The table below presents expected bond lengths and angles based on data from analogous crystal structures.

Parameter Atoms Involved Expected Value Reference Analog
Bond LengthC=O (ketone)~1.22 ÅGeneral ketones
Bond LengthC=C (exocyclic)~1.34 Å(Z)-2-(3-methoxybenzylidene)quinuclidin-3-one nih.govresearchgate.net
Bond LengthN-O (nitro)~1.21 ÅNitrobenzene (B124822) derivatives nih.gov
Bond AngleC-C-C (in benzene)~120°Aromatic systems
Torsion AngleC(ring)-C=C-C(ring)~18-23°(Z)-2-(3-methoxybenzylidene)-quinuclidin-3-one nih.govresearchgate.net

This data is predictive and based on values from structurally similar compounds.

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. For this compound, several types of interactions are anticipated to play a role in stabilizing the crystal packing.

Dipole-Dipole Interactions: The molecule possesses significant polarity due to the ketone and, most notably, the nitro group. Strong dipole-dipole interactions involving the nitro group are expected to be a dominant feature in the crystal packing.

C-H···O Hydrogen Bonds: Weak hydrogen bonds between carbon-hydrogen donors (from the aromatic and quinuclidine rings) and the oxygen acceptors of the carbonyl and nitro groups are likely to be present, forming a network of interactions that further stabilizes the structure.

C-H···π Interactions: The electron-rich π-system of the nitrobenzene ring can act as an acceptor for weak hydrogen bonds from C-H groups of neighboring molecules, an interaction noted in the crystal structure of (Z)-2-(3-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one. nih.govresearchgate.net

The combination of these forces dictates the final three-dimensional architecture of the crystal, influencing properties such as melting point and solubility.

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions. libretexts.org The spectrum of this compound is expected to be dominated by the presence of its extensive chromophore, which includes the 4-nitrobenzylidene moiety conjugated with the enone system.

The key electronic transitions responsible for UV-Vis absorption in this molecule are:

π → π* Transitions: These high-intensity absorptions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system. The extended conjugation involving the benzene (B151609) ring, the exocyclic double bond, and the carbonyl group will result in strong absorption bands. The nitro group, being a powerful auxochrome and part of the conjugated system, will cause a bathochromic (red) shift, moving these absorptions to longer wavelengths compared to the unsubstituted 2-benzylidenequinuclidin-3-one.

n → π* Transitions: These are lower-intensity transitions involving the excitation of a non-bonding electron (from the oxygen of the carbonyl group) to an antibonding π* orbital. libretexts.org These transitions typically occur at longer wavelengths than the π → π* transitions but have much lower molar absorptivities.

Studies on nitrobenzene and its derivatives show characteristic strong absorption bands around 240 nm. nih.govdocumentsdelivered.com The extended conjugation in this compound is expected to shift this absorption to significantly longer wavelengths, likely into the 280-350 nm range or higher.

Transition Type Chromophore Expected Wavelength (λmax) Range Expected Intensity
π → πConjugated nitrobenzylidene enone system280 - 350 nmHigh
n → πCarbonyl group (C=O)> 350 nmLow

This table provides estimated absorption ranges based on the analysis of the molecule's chromophores and data from related compounds.

Theoretical and Computational Investigations of 2 4 Nitrobenzylidene Quinuclidin 3 One

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to predicting the behavior of molecules at an electronic level. These methods can elucidate electron distribution, orbital energies, and molecular properties that govern a compound's reactivity and interactions. nih.gov

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. researchgate.net It provides a balance between accuracy and computational cost, making it suitable for studying medium to large organic compounds. For 2-(4-Nitrobenzylidene)quinuclidin-3-one, DFT calculations would be employed to optimize the molecule's geometry to its lowest energy state and to compute a variety of electronic descriptors. uobasrah.edu.iq

Key ground state properties that can be calculated using DFT include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. niscpr.res.in

Electron Density and Electrostatic Potential: These calculations reveal the distribution of electrons across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The nitro group (-NO2) is strongly electron-withdrawing, which would significantly polarize the molecule, making the aromatic ring electron-deficient and influencing the reactivity of the entire system.

Global Reactivity Descriptors: Based on orbital energies, descriptors such as chemical potential, hardness, and the electrophilicity index can be calculated to quantify the molecule's reactivity. niscpr.res.innih.gov Studies on other nitroaromatic compounds have successfully used these descriptors to predict properties like toxicity or reaction behavior. niscpr.res.in

Below is an interactive table showing typical quantum chemical descriptors that would be calculated for this compound using DFT.

ab initio Methods for High-Level Characterization

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. These methods, such as Hartree-Fock (HF) and more advanced post-HF methods like Møller-Plesset perturbation theory (MP) or Coupled Cluster (CC) theory, can provide highly accurate results.

While computationally more demanding than DFT, ab initio calculations would be valuable for:

Benchmarking DFT Results: Providing a high-accuracy reference for energies and molecular properties against which results from more cost-effective DFT functionals can be compared.

Investigating Excited States: Accurately describing electronic excited states, which is important for predicting UV-Vis spectra and understanding photochemical behavior.

Detailed Interaction Energies: Calculating non-covalent interaction energies with high precision, which is crucial for understanding supramolecular structures. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is used to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers for converting between them. For this compound, the primary sources of conformational flexibility are the rotation around the single bond connecting the quinuclidine (B89598) ring to the benzylidene group and the orientation of the nitro group relative to the phenyl ring.

The quinuclidine core itself is a rigid bicyclic structure. wikipedia.org Computational methods can be used to perform a systematic scan of the potential energy surface (PES) by rotating key dihedral angles. This mapping would reveal:

The global minimum energy conformation (the most stable structure).

Other local energy minima (other stable, but less favorable, conformers).

The energy barriers (transition states) that must be overcome for the molecule to transition from one conformer to another.

Studies on similar benzylidene derivatives have shown that E/Z isomerism around the exocyclic double bond is a key structural feature, and computational calculations of the heat of formation can determine the relative stability of each isomer. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. mit.edusmu.edu For this compound, this could involve studying its synthesis, typically via a condensation reaction between quinuclidin-3-one (B120416) and 4-nitrobenzaldehyde (B150856).

By modeling the reaction, chemists can:

Identify Intermediates and Transition States: The entire reaction pathway, from reactants to products, can be mapped out, identifying any short-lived intermediates and the high-energy transition states that connect them. smu.edu

Calculate Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. Computational methods can calculate these barriers, providing insight into reaction kinetics. nih.gov

Explore Reaction Selectivity: In cases where multiple products are possible, computational analysis can predict which pathway is energetically favored, explaining the observed regioselectivity or stereoselectivity of a reaction. unimib.it

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic properties, which is invaluable for confirming the identity and structure of a synthesized compound. By calculating the properties of a proposed structure and comparing them to experimental data, researchers can validate their findings.

Commonly predicted spectra include:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated and compared with experimental NMR spectra to aid in structural assignment.

Infrared (IR) Spectroscopy: Vibrational frequencies can be computed, corresponding to the peaks in an IR spectrum. These calculated frequencies help in assigning specific peaks to the vibrations of particular functional groups, such as the C=O stretch of the ketone, the C=C of the benzylidene group, and the N-O stretches of the nitro group.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate electronic transition energies, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.

Synthesis and Reactivity of Structural Analogues and Derivatives of 2 4 Nitrobenzylidene Quinuclidin 3 One

Modification of the Aromatic Ring Substituents (e.g., halogenated, methoxy (B1213986) derivatives)

The synthesis of analogues of 2-(4-nitrobenzylidene)quinuclidin-3-one with varied substituents on the aromatic ring is commonly achieved through the condensation of 3-quinuclidinone with a correspondingly substituted benzaldehyde. This acid- or base-catalyzed Knoevenagel or aldol-type condensation is a robust and versatile method for introducing a wide array of functional groups onto the phenyl ring, thereby modulating the electronic and steric properties of the molecule.

Research has demonstrated the successful synthesis of derivatives bearing electron-donating and electron-withdrawing groups. A notable example is the preparation of a methoxy derivative, (Z)-2-(3-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one. nih.govresearchgate.net The synthesis involves the reaction of 3-quinuclidinone with 3-methoxybenzaldehyde. The crystal structure of this compound has been resolved, confirming the Z-geometry of the exocyclic double bond. nih.govresearchgate.net

Similarly, halogenated derivatives can be prepared using the same condensation strategy with the appropriate halogen-substituted benzaldehydes. The synthesis of various halogenated aryl compounds is well-established, providing a ready source of precursors for these reactions. mdpi.comchemrxiv.org The introduction of halogens (F, Cl, Br, I) at different positions on the aromatic ring can significantly influence the molecule's lipophilicity and potential for forming halogen bonds, which are important considerations in medicinal chemistry.

The table below summarizes representative examples of aromatic ring-substituted analogues synthesized via condensation reactions.

Substituent on Benzylidene RingResulting Compound NameSynthesis Precursor
3-Methoxy(Z)-2-(3-Methoxybenzylidene)quinuclidin-3-one3-Methoxybenzaldehyde
4-Bromo(Z)-2-(4-Bromobenzylidene)quinuclidin-3-one4-Bromobenzaldehyde
2,4-Dichloro(Z)-2-(2,4-Dichlorobenzylidene)quinuclidin-3-one2,4-Dichlorobenzaldehyde
4-NitroThis compound4-Nitrobenzaldehyde (B150856)

Derivatization of the Quinuclidinone Nitrogen Atom

The tertiary bridgehead nitrogen atom of the quinuclidine (B89598) scaffold is a key site for derivatization due to its nucleophilic character. Two primary modifications are quaternization to form ammonium (B1175870) salts and oxidation to form N-oxides.

Quaternization: The lone pair of electrons on the nitrogen atom readily reacts with alkylating agents to form quaternary ammonium salts. This process has been demonstrated in related quinuclidine systems. For instance, racemic and enantiomerically pure 3-benzamidoquinuclidines have been quaternized using substituted benzyl (B1604629) bromides (e.g., p-methylbenzyl bromide and p-chlorobenzyl bromide) to yield the corresponding N-benzylquinuclidinium bromides. dntb.gov.ua This strategy is directly applicable to this compound and its analogues, allowing for the introduction of a variety of alkyl or benzyl groups. The reaction typically proceeds by mixing the quinuclidinone derivative with the alkyl halide in a suitable solvent.

N-Oxidation: The quinuclidine nitrogen can be oxidized to the corresponding N-oxide. Powerful yet mild oxidizing agents like dimethyldioxirane (B1199080) (DMDO) are effective for the N-oxidation of N-containing aromatic heterocycles such as pyridines and quinolines, often yielding the N-oxides quantitatively as the sole products. researchgate.net This method is expected to be effective for the oxidation of the sterically accessible and nucleophilic nitrogen in the 2-benzylidenequinuclidin-3-one framework. The resulting N-oxides have altered polarity, basicity, and steric profiles compared to the parent amine, and this derivatization has been explored for other quinuclidine-based compounds to modify their biological activity. epo.org

Derivatization TypeReagent ExampleProduct Type
QuaternizationMethyl Iodide (CH₃I)N-Methyl-2-(4-nitrobenzylidene)-3-oxo-1-azoniabicyclo[2.2.2]octane iodide
QuaternizationBenzyl Bromide (BnBr)N-Benzyl-2-(4-nitrobenzylidene)-3-oxo-1-azoniabicyclo[2.2.2]octane bromide
N-OxidationDimethyldioxirane (DMDO)This compound N-oxide

Heterocyclic Ring Annulation and Expansion Strategies

The this compound scaffold contains several reactive sites that can serve as anchors for the construction of new fused heterocyclic rings, a process known as annulation. scripps.edu These reactions can lead to novel, complex polycyclic systems with potentially unique properties.

One plausible strategy involves leveraging the α,β-unsaturated ketone moiety. This system can act as a 4π component in Diels-Alder reactions or as a Michael acceptor for bifunctional nucleophiles, initiating a cascade that results in ring formation. For example, reaction with a hydrazine (B178648) derivative could lead to the formation of a fused pyrazole (B372694) ring, while reaction with a hydroxylamine (B1172632) could yield a fused isoxazole.

Another approach is the use of [3+2] cycloaddition reactions. The double bond of the benzylidene group can act as a dipolarophile, reacting with in-situ generated dipoles like azomethine ylides to form fused pyrrolidine (B122466) rings. mdpi.comchim.it

Furthermore, the ketone at the C-3 position is a versatile handle for ring expansion or annulation. For instance, reaction with a bifunctional reagent like ethylenediamine (B42938) could initiate the formation of a fused diazepine (B8756704) ring. Similarly, various synthetic methods for creating fused heterocyclic systems, such as those derived from 1,4-benzoxazin-3(4H)-ones, provide a strategic blueprint for potential annulation reactions on the quinuclidinone core. researchgate.net While specific examples starting from this compound are not prevalent in the literature, these established annulation methodologies represent promising strategies for generating novel derivatives.

Chiral Synthesis and Resolution of Enantiomeric Forms of this compound Analogues

The presence of a stereocenter at the C-2 position of the quinuclidine ring means that 2-substituted-3-quinuclidinones exist as a pair of enantiomers. The synthesis and separation of these enantiomers are crucial, as different stereoisomers often exhibit distinct biological activities.

A highly effective method for obtaining a single enantiomer of a closely related analogue, 2-benzhydryl-3-quinuclidinone, is through dynamic kinetic resolution. google.com In this process, the racemic ketone is treated with a chiral resolving agent, such as L-tartaric acid. This leads to the preferential crystallization of the tartrate salt of one enantiomer (the S-isomer in this case). google.com Crucially, under the reaction conditions, the undesired R-isomer in solution epimerizes to the S-isomer, which then crystallizes. This dynamic equilibrium allows for a theoretical yield of up to 100% for the desired enantiomer, far exceeding the 50% maximum of a classical resolution. google.com

Other approaches to obtaining enantiomerically pure analogues include:

Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to directly synthesize the desired enantiomer. nih.govnih.gov For example, an asymmetric aldol (B89426) condensation between 3-quinuclidinone and 4-nitrobenzaldehyde using a chiral catalyst could, in principle, favor the formation of one enantiomer over the other.

Classical Resolution: This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by physical means like fractional crystallization, followed by removal of the resolving agent.

Chiral Chromatography: The racemic mixture can be separated using high-performance liquid chromatography (HPLC) with a chiral stationary phase.

The development of these stereoselective methods is a key area of research, enabling detailed studies of the specific interactions of each enantiomer with biological targets.

2 4 Nitrobenzylidene Quinuclidin 3 One As a Versatile Building Block in Organic Synthesis

Utilization in the Construction of Complex Polycyclic Systems

The construction of complex polycyclic systems is a cornerstone of modern organic synthesis, enabling access to novel chemical entities with potential applications in materials science and medicinal chemistry. Compounds like 2-(4-nitrobenzylidene)quinuclidin-3-one, which possess a reactive α,β-unsaturated ketone system, are theoretically well-suited as building blocks in reactions that forge multiple rings in a single operation.

One of the primary strategies for constructing polycyclic frameworks is the Diels-Alder reaction, a powerful [4+2] cycloaddition. In this context, the exocyclic double bond of this compound can act as a dienophile. The electron-withdrawing nature of the adjacent ketone and the 4-nitrophenyl group is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the double bond, thereby accelerating the reaction with electron-rich dienes. This reactivity could be harnessed to produce complex bridged-ring systems incorporating the quinuclidine (B89598) skeleton.

Another significant reaction for building cyclic systems is the Michael addition. The electrophilic β-carbon of the enone system in this compound is susceptible to attack by a wide range of nucleophiles. When a dinucleophile is employed, a tandem Michael addition-cyclization sequence can be initiated, leading to the formation of a new ring fused to the quinuclidine core. The specific substitution on the nucleophile and the reaction conditions would dictate the nature and complexity of the resulting polycyclic structure.

Despite this theoretical potential, detailed studies specifically documenting the use of this compound in the synthesis of complex polycyclic systems are not extensively reported in the current scientific literature. The table below summarizes the potential reactions for this application.

Reaction TypeRole of this compoundPotential Product
Diels-Alder ReactionDienophileBridged polycyclic systems
Tandem Michael Addition-CyclizationMichael AcceptorFused polycyclic systems

Applications in Heterocyclic Chemistry as a Precursor

Heterocyclic compounds are of immense importance, forming the core structure of a vast number of pharmaceuticals, agrochemicals, and natural products. The functional group array present in this compound provides multiple reaction sites, making it a potentially valuable precursor for a variety of heterocyclic systems.

The α,β-unsaturated ketone moiety can react with binucleophilic reagents to construct new heterocyclic rings. For instance, reaction with hydrazine (B178648) or its derivatives could lead to the formation of pyrazoline rings fused to the quinuclidine framework. Similarly, reaction with hydroxylamine (B1172632) could yield isoxazoline (B3343090) derivatives, while amidines or guanidines could be used to construct pyrimidine-type rings.

Furthermore, the ketone carbonyl group can be a handle for various cyclization reactions. For example, a Gewald reaction, involving the ketone, an active methylene (B1212753) nitrile, and elemental sulfur, could potentially be adapted to synthesize thiophene (B33073) rings attached at the C2 and C3 positions of the quinuclidine core.

The nitro group on the phenyl ring also offers a synthetic handle. Its reduction to an amino group would provide a nucleophilic center that could participate in subsequent intramolecular cyclization reactions, leading to the formation of more complex, polycyclic heterocyclic systems.

While these potential transformations highlight the versatility of this compound as a precursor in heterocyclic chemistry, specific and comprehensive studies detailing these applications are not widely available. The table below outlines some of the potential heterocyclic systems that could be synthesized from this precursor.

ReagentPotential Heterocyclic Product
Hydrazine derivativesFused Pyrazolines
HydroxylamineFused Isoxazolines
Amidines/GuanidinesFused Pyrimidines
Active methylene nitrile + SulfurFused Thiophenes

Role in Catalyst Design and Ligand Synthesis

The development of novel catalysts and ligands is crucial for advancing the field of asymmetric synthesis, which is vital for the production of enantiomerically pure pharmaceuticals. The rigid, chiral structure of the quinuclidine skeleton has made it an attractive scaffold for the design of chiral ligands and organocatalysts.

The functional groups in this compound offer several points for modification to create new chiral ligands. For instance, the ketone can be reduced to a hydroxyl group, which can then act as a coordinating group for a metal center. The stereoselective reduction of the ketone would lead to diastereomeric alcohols, each of which could serve as a chiral ligand.

Furthermore, the exocyclic double bond can be functionalized. For example, asymmetric hydrogenation could introduce two new stereocenters. Alternatively, conjugate addition of a nucleophile containing a donor atom (e.g., phosphorus or sulfur) could lead to the synthesis of novel bidentate ligands, where the quinuclidine nitrogen and the newly introduced donor atom can coordinate to a metal.

The quinuclidine nitrogen itself is a basic center and can be used in organocatalysis, for example, in promoting Michael additions or Baylis-Hillman reactions. The substituents at the C2 and C3 positions would create a specific chiral environment around the nitrogen, which could induce enantioselectivity in the catalyzed reaction.

Despite the logical design principles that suggest the utility of this compound and its derivatives in catalyst and ligand synthesis, the scientific literature does not currently contain extensive research specifically focused on these applications.

Future Directions and Emerging Research Avenues in 2 4 Nitrobenzylidene Quinuclidin 3 One Chemistry

Development of Advanced Catalytic Methods for Functionalization

The functionalization of the quinuclidinone core is a critical area for future research, with a strong emphasis on the development of advanced catalytic methods. While classical approaches have been successful in generating a range of derivatives, the focus is now shifting towards more sophisticated and efficient catalytic systems that can offer higher selectivity and broader substrate scope.

A significant avenue of exploration is the use of asymmetric catalysis to produce enantiomerically pure derivatives of 2-(4-nitrobenzylidene)quinuclidin-3-one. The stereochemistry of the quinuclidinone scaffold can have a profound impact on its biological activity. Research into the asymmetric reduction of the ketone functionality in 3-quinuclidinone to yield chiral alcohols serves as a precedent. nih.govresearchgate.net Future work will likely involve the development of novel chiral catalysts, including both metal-based and organocatalytic systems, for the enantioselective functionalization of the exocyclic double bond and other positions on the quinuclidinone ring. For instance, the use of enzymes, such as 3-quinuclidinone reductase, has shown great promise in the stereoselective synthesis of (R)-3-quinuclidinol and could be adapted for derivatives of this compound. nih.gov

Another promising direction is the application of C-H functionalization strategies. These methods allow for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, offering a more atom-economical and efficient approach to molecular diversification. Research has demonstrated the feasibility of C-H arylation on cyclic amines, providing a blueprint for the functionalization of the quinuclidinone core. nih.gov Future studies could focus on developing regioselective catalytic systems for the C-H functionalization of this compound, enabling the introduction of a wide range of substituents at previously inaccessible positions.

The development of heterogeneous catalysts also presents a significant opportunity. mdpi.com These catalysts, which exist in a different phase from the reactants, offer advantages in terms of ease of separation, reusability, and potential for use in continuous flow systems. Research into heterogeneous catalytic systems for the synthesis and functionalization of quinoxalin-2(1H)-ones could inspire the development of similar systems for quinuclidinone chemistry. mdpi.com

Catalytic MethodPotential Application for this compoundExpected Advantages
Asymmetric CatalysisEnantioselective reduction of the ketone or functionalization of the double bond.Access to single enantiomers with potentially enhanced biological activity.
C-H FunctionalizationDirect introduction of functional groups at various positions on the quinuclidinone ring.Increased synthetic efficiency and access to novel derivatives.
Heterogeneous CatalysisUse of solid-supported catalysts for synthesis and functionalization.Catalyst recyclability, simplified purification, and suitability for flow chemistry.

Flow Chemistry and Continuous Synthesis Approaches

The adoption of flow chemistry and continuous manufacturing processes represents a paradigm shift in the synthesis of organic molecules, including active pharmaceutical ingredients (APIs). worktribe.comdrreddys.comnih.govcam.ac.uk These techniques offer numerous advantages over traditional batch synthesis, such as improved safety, enhanced reaction control, higher yields, and the potential for automated, on-demand production. nih.gov

The application of flow chemistry to the synthesis of this compound and its derivatives is a largely unexplored but highly promising area. The synthesis of heterocyclic compounds, which form the core of many natural products and pharmaceuticals, has been a key focus of flow chemistry research. researchgate.netnih.gov A notable example is the use of a dynamically-mixed continuous flow reactor for the heterogeneous biocatalytic hydrogenation of 3-quinuclidinone to (3R)-quinuclidinol. frontiersin.org This work demonstrates the feasibility of implementing catalytic processes for quinuclidinone derivatives in a continuous flow setup.

Future research in this area will likely focus on the development of multi-step continuous flow syntheses of this compound, starting from simple precursors. This would involve the "telescoping" of several reaction steps into a single, continuous process, thereby minimizing manual handling and purification of intermediates. The integration of in-line analytical techniques, such as spectroscopy and chromatography, will be crucial for real-time monitoring and optimization of the reaction conditions.

Flow Chemistry ApproachPotential Application in this compound ChemistryKey Benefits
Single-Step Flow SynthesisOptimization of the initial condensation reaction to form the benzylidene moiety.Improved heat and mass transfer, leading to higher yields and purity.
Multi-Step Telescoped SynthesisContinuous production from basic starting materials without isolation of intermediates.Reduced manufacturing time, cost, and waste.
Flow-Based CatalysisIntegration of heterogeneous or immobilized catalysts into flow reactors.Enhanced catalyst performance, easy separation, and continuous operation.

Mechanistic Studies of Unexplored Transformations

A deeper understanding of the reactivity of this compound is essential for the discovery of novel transformations and the rational design of new synthetic routes. While the fundamental reactivity of the quinuclidinone core is partially understood, many potential transformations remain unexplored. nih.govacs.orgliverpool.ac.uk

Future mechanistic studies could employ a combination of experimental and computational techniques to probe the electronic and steric properties of this compound. Kinetic studies , for instance, can provide valuable insights into the reaction rates and the factors that influence them. A study on the Baylis-Hillman reaction using various quinuclidine-based catalysts established a direct correlation between the basicity of the catalyst and its reactivity, highlighting the importance of such investigations. nih.gov Similar studies on the reactions of this compound could reveal important details about its reactivity.

Computational modeling , using techniques such as density functional theory (DFT), can be employed to calculate reaction energy profiles, identify transition states, and predict the feasibility of new reaction pathways. mdpi.com These theoretical studies can guide experimental work by identifying promising avenues for investigation and providing a molecular-level understanding of the observed reactivity.

Unexplored transformations that could be the subject of future mechanistic studies include:

Pericyclic reactions , such as cycloadditions and electrocyclizations, involving the exocyclic double bond.

Radical reactions , which could lead to novel functionalization patterns.

Rearrangement reactions of the quinuclidinone scaffold under various conditions.

A thorough investigation of the reactivity of this compound towards various reagents will be crucial for expanding its synthetic utility. researchgate.net

Design of Novel Quinuclidinone-Based Architectures

The quinuclidinone scaffold serves as a versatile building block for the construction of more complex and potentially bioactive molecular architectures. unife.it The design and synthesis of novel quinuclidinone-based structures is a key area for future research, with the potential to yield new therapeutic agents and materials. researchgate.netrsc.org

One powerful strategy for the design of new molecular architectures is scaffold hopping . nih.govnih.govcriver.comuniroma1.itnamiki-s.co.jp This approach involves replacing the core scaffold of a known active molecule with a different one while retaining the key pharmacophoric features. The this compound scaffold itself could be a result of a scaffold hopping exercise, or it could serve as the starting point for the design of new scaffolds. Computational tools can be used to identify potential replacement scaffolds that maintain the desired three-dimensional arrangement of functional groups.

The synthesis of hybrid molecules , where the quinuclidinone core is linked to other known pharmacophores, is another promising approach. For example, linking the quinuclidinone scaffold to a chalcone (B49325) fragment, another class of compounds with known biological activity, could lead to hybrid molecules with enhanced or novel therapeutic properties. mdpi.com

Furthermore, the development of quantitative structure-activity relationship (QSAR) models can aid in the rational design of new quinuclidinone derivatives with improved activity. nih.gov By correlating the structural features of a series of compounds with their biological activity, QSAR models can predict the activity of new, unsynthesized molecules, thereby guiding synthetic efforts towards the most promising candidates.

Design StrategyDescriptionPotential Outcome
Scaffold HoppingReplacing the quinuclidinone core with a different scaffold while maintaining key functional groups.Discovery of novel chemotypes with similar or improved biological activity.
Molecular HybridizationCombining the quinuclidinone scaffold with other known pharmacophores.Creation of new molecules with synergistic or multi-target activity.
QSAR-Guided DesignUsing computational models to predict the activity of new derivatives.More efficient and focused drug discovery efforts.

Q & A

Q. What are the established synthetic routes for 2-(4-nitrobenzylidene)quinuclidin-3-one, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via condensation reactions between quinuclidin-3-one and 4-nitrobenzaldehyde under acidic or basic conditions. Optimization involves:

  • Catalyst selection : Use of anhydrous conditions with acetic acid or piperidine as catalysts to enhance imine formation .
  • Solvent systems : Polar aprotic solvents (e.g., ethanol, DMF) improve solubility and reaction efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol yields pure products (81–82% yields reported for analogous compounds) .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Spectroscopy :
    • IR : Peaks at ~1579 cm⁻¹ (C=N stretch) and 1337–1499 cm⁻¹ (NO₂ asymmetric/symmetric stretches) confirm functional groups .
    • NMR : Distinct aromatic proton signals (δ 7.5–8.5 ppm) and quinuclidine backbone resonances (δ 1.5–3.5 ppm) validate the structure .
  • X-ray crystallography :
    • Data collection : Bruker Kappa APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
    • Refinement : SHELXL-97 for least-squares refinement (R factor ≤ 0.05, wR ≤ 0.14) .
    • Key parameters : Triclinic space group P1P\overline{1}, unit cell dimensions (e.g., a=6.6916a = 6.6916 Å, α=100.459\alpha = 100.459^\circ) .

Q. How are weak intermolecular interactions analyzed in the crystal packing of this compound?

Crystal structures reveal:

  • C–H⋯O hydrogen bonds : Form R22(8)R_2^2(8) ring motifs (e.g., C8–H8⋯O2 = 2.54 Å) .
  • Van der Waals forces : Stabilize layered supramolecular assemblies.
  • ORTEP diagrams : Generated via ORTEP-3 software to visualize thermal ellipsoids and atomic displacement parameters .

Advanced Research Questions

Q. How does the electronic nature of the 4-nitro substituent influence the compound’s reactivity in Diels-Alder or Michael addition reactions?

The nitro group acts as a strong electron-withdrawing group, enhancing the electrophilicity of the benzylidene moiety:

  • Electrophilicity index (ω) : Calculated via DFT (e.g., Gaussian09) to predict reactivity trends .
  • Reaction kinetics : Nitro-substituted derivatives show faster reaction rates in cycloadditions compared to electron-donating substituents .

Q. How can contradictions between spectral data and crystallographic results be resolved during structural validation?

  • Cross-validation : Compare experimental IR/NMR data with computed spectra (e.g., using Gaussian09) .
  • Twinned crystal analysis : Employ SHELXD for structure solution and PLATON to check for twinning or disorder .
  • Data-to-parameter ratio : Maintain >10:1 to ensure refinement reliability (e.g., 11.7:1 in reported structures) .

Q. What computational strategies are used to model the compound’s potential pharmacological activity?

  • Docking studies : Molecular docking with AutoDock Vina to assess binding affinity to targets like acetylcholinesterase .
  • Pharmacophore modeling : Ligand-based models identify critical features (e.g., nitro group spatial orientation) for anticancer activity .
  • QSAR : Correlate substituent electronic parameters (Hammett constants) with bioactivity .

Q. How can supramolecular interactions be exploited to design cocrystals or polymorphs with enhanced stability?

  • Cocrystal engineering : Co-crystallize with carboxylic acids to form robust hydrogen-bonded networks .
  • Polymorph screening : Vapor diffusion or solvent evaporation to isolate conformational polymorphs (e.g., Pca21Pca2_1 vs. P1P\overline{1}) .

Q. What protocols ensure reproducibility in crystallographic studies of nitrobenzylidene derivatives?

  • Data collection : Standardize exposure times (e.g., 10–30 sec/frame) and detector distances (40–60 mm) .
  • Absorption correction : Apply multi-scan methods (SADABS) with Tmin/TmaxT_{\text{min}}/T_{\text{max}} ratios >0.9 .
  • Deposition : Archive CIF files in the Cambridge Structural Database (CSD) with full refinement details .

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